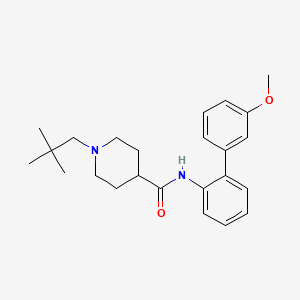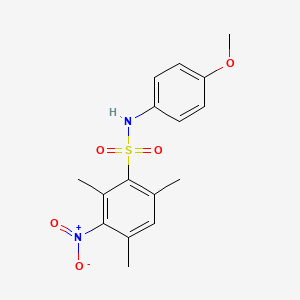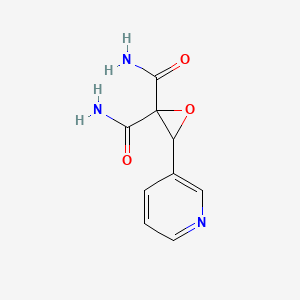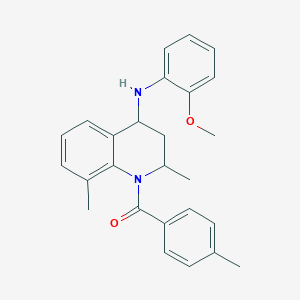![molecular formula C21H21NO2 B5016568 3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone, commonly known as DMABF, is a synthetic organic compound that belongs to the class of furanones. DMABF exhibits potent biological activities and has been extensively studied for its potential applications in various scientific fields.
作用機序
The mechanism of action of DMABF is not fully understood. However, it is believed that DMABF exerts its biological activities through the inhibition of various enzymes and signaling pathways. DMABF has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and energy metabolism. DMABF also inhibits the activity of various cancer-related signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMABF exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis and energy metabolism. DMABF also exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DMABF has been shown to exhibit neuroprotective and anti-inflammatory activities.
実験室実験の利点と制限
DMABF exhibits various advantages and limitations for lab experiments. One of the main advantages of DMABF is its potent biological activity against various bacterial and fungal strains, including drug-resistant strains. DMABF also exhibits anticancer activity and has been shown to inhibit the proliferation of cancer cells. However, one of the main limitations of DMABF is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
将来の方向性
There are various future directions for the study of DMABF. One potential direction is the development of DMABF-based antibacterial and antifungal agents for the treatment of drug-resistant infections. Another potential direction is the development of DMABF-based anticancer agents for the treatment of various cancers. Additionally, further studies are needed to elucidate the mechanism of action of DMABF and to identify its potential targets in various biological systems.
合成法
DMABF can be synthesized through a multistep process involving the condensation of 4-(dimethylamino)benzaldehyde and 3,4-dimethylphenylacetic acid. The resulting intermediate is then subjected to cyclization in the presence of a strong acid catalyst to yield DMABF. The purity and yield of DMABF can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
DMABF has been extensively studied for its potential applications in various scientific fields including medicinal chemistry, biochemistry, and pharmacology. DMABF exhibits potent antibacterial, antifungal, and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. DMABF also exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DMABF has been shown to exhibit neuroprotective and anti-inflammatory activities.
特性
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(3,4-dimethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-5-8-17(11-15(14)2)20-13-18(21(23)24-20)12-16-6-9-19(10-7-16)22(3)4/h5-13H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGPSCIUEDALPN-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)

![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)

![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)
![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)
